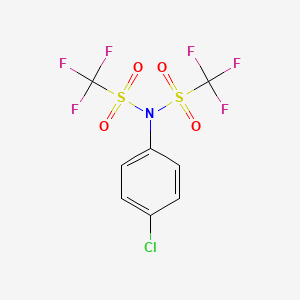
4-氯-N,N-双(三氟甲磺酰)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is an organic compound known for its strong electron-withdrawing properties. It is a white solid used primarily in organic synthesis to introduce the triflyl group (SO₂CF₃) into molecules. This compound is similar in behavior to triflic anhydride but is milder in its reactivity .
科学研究应用
作用机制
Target of Action
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline, also known as N-(4-Chlorophenyl) bis-trifluoromethane sulfonimide, is primarily used to install the triflyl group (SO2CF3) in organic compounds . It acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .
Mode of Action
The compound interacts with its targets by acting as a triflating reagent . It is used to convert phenols, amines, and enols into their corresponding triflates . Its behavior is akin to that of triflic anhydride, but milder .
Biochemical Pathways
The compound is involved in the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . It is also used in the stereoselective sulfoxidation .
Result of Action
The primary result of the action of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is the formation of triflates from phenols, amines, and enols . Triflates are important intermediates in organic synthesis, serving as precursors to various other functional groups.
Action Environment
The compound is sensitive to moisture and should be stored in a dark place, sealed, and in a dry environment . The reaction conditions, such as temperature and solvent, can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
It is known that the compound is used to install the triflyl group (SO2CF3), a behavior akin to that of triflic anhydride, but milder . The triflyl group is a functional group with the formula R−SO2CF3 and structure R−S(=O)2−CF3 .
Molecular Mechanism
It is known that the compound is used to install the triflyl group (SO2CF3)
准备方法
The synthesis of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline typically involves the reaction of 4-chloroaniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure high purity .
化学反应分析
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing triflyl groups, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.
相似化合物的比较
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is unique due to its combination of a chloro group and two triflyl groups attached to the aniline ring. Similar compounds include:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains two triflyl groups but lacks the chloro substituent, making it slightly less reactive in certain substitution reactions.
Triflic Anhydride: While it shares the triflyl group, triflic anhydride is more reactive and less selective compared to 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline.
属性
IUPAC Name |
N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDFSLIEDFCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
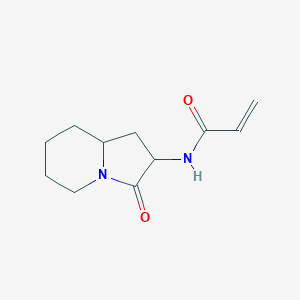
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2485189.png)
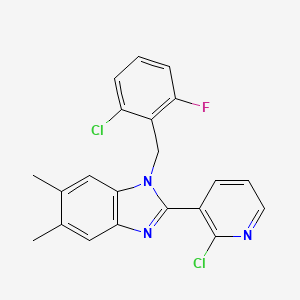
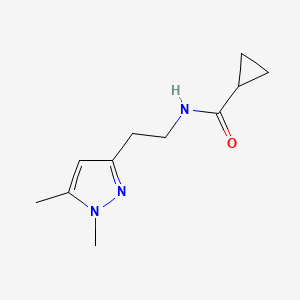


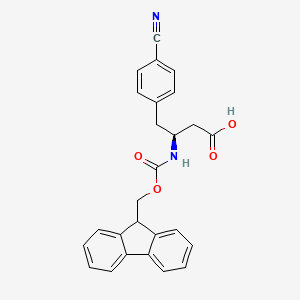
![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)
![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)
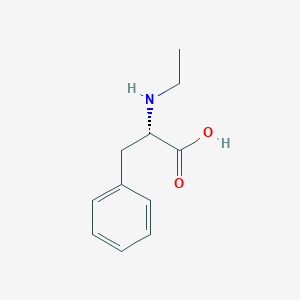
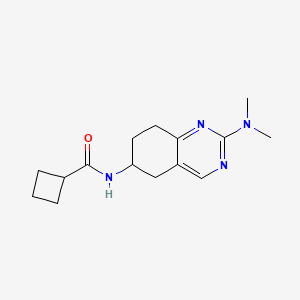
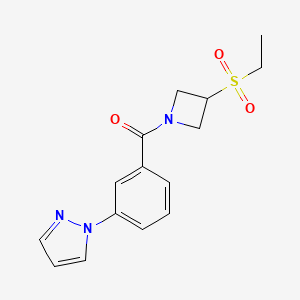
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide](/img/structure/B2485210.png)
